BenchChemオンラインストアへようこそ!

2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol

Acute Myeloid Leukemia Therapeutic Index Primary Cell Screening

This ortho-hydroxylated pentabromodiphenyl ether (Bromoxib) is a dual-acting mitotoxin that simultaneously inhibits mitochondrial oxidative phosphorylation (Complexes II, III, V) and cytosolic glycolysis—a unique mechanism not observed in para-hydroxylated congeners or parent PBDEs like BDE-99. It induces Bcl-2-sensitive apoptosis with a 3.2-fold therapeutic window over healthy PBMCs (IC50: 4.98 µM in Ramos cells). Sourced as a marine natural product, this specific regioisomer is essential for oncology drug discovery, mitochondrial toxicity screening, and biomonitoring of BDE-99 exposure. Procuring this exact congener ensures access to the validated dual metabolic disruption profile required for reproducible research.

Molecular Formula C12H5Br5O2
Molecular Weight 580.7 g/mol
CAS No. 297742-10-0
Cat. No. B3050922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol
CAS297742-10-0
Molecular FormulaC12H5Br5O2
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)O
InChIInChI=1S/C12H5Br5O2/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)10(17)11(12)18/h1-4,18H
InChIKeyDQWSPMONGKASSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol (CAS 297742-10-0): A Hydroxylated PBDE with Dual Mitochondrial-Targeting Anticancer Activity


2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol (CAS 297742-10-0), also known as bromoxib or P01F08, is a pentabrominated hydroxylated diphenyl ether (OH-PBDE) classified within the bromodiphenyl ether subclass of benzenoids . Originally isolated from marine sponges of the Dysidea genus, this compound has been chemically characterized as a natural polybrominated diphenyl ether (PBDE) congener with the molecular formula C12H5Br5O2, a molecular weight of 580.70 g/mol, and a calculated XlogP of 6.60 . Structurally, it differs from the majority of OH-PBDEs in that its hydroxyl group is positioned ortho, rather than para, relative to the ether bond, a feature that profoundly influences its metabolic stability and biological target profile . Recent research has identified bromoxib as a dual-acting mitotoxin that simultaneously inhibits mitochondrial oxidative phosphorylation and cytosolic glycolysis, establishing a mechanistic rationale distinct from both its parent PBDEs and other hydroxylated congeners .

Why 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol Cannot Be Interchanged with Other PBDEs or OH-PBDE Congeners


The biological activity of OH-PBDEs is exquisitely sensitive to both the number and position of bromine substituents and the location of the hydroxyl group . Systematic structure-activity relationship (SAR) studies have demonstrated that hydroxylation at the para position yields the most potent estrogen receptor (ER) agonists, while ortho-hydroxylated congeners like bromoxib display weak or negligible ER activity . Conversely, bromoxib uniquely targets mitochondrial electron transport chain complexes II, III, and V while simultaneously abrogating glycolytic ATP production—a dual metabolic disruption not observed with para-OH-PBDEs or parent PBDEs such as BDE-99 . Even among closely related tribromo-dibromophenoxy regioisomers (e.g., P01F03 vs. P01F08), cytotoxic potency against malignant cells can vary substantially . Generic substitution based solely on PBDE class membership or total bromine count therefore risks selecting a compound with a fundamentally different pharmacodynamic profile, potentially devoid of the desired mitochondrial-targeting activity.

Quantitative Differentiation Evidence for 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol (Bromoxib) vs. Comparators


Therapeutic Window: 3.2-Fold Lower IC50 in Primary AML Cells Versus Healthy PBMCs Compared to Standard Cytotoxics

Bromoxib demonstrated a 3.2-fold lower IC50 in primary leukemia cells from AML patients compared to peripheral blood mononuclear cells (PBMCs) from healthy donors . This therapeutic window is mechanistically linked to the compound's dual inhibition of mitochondrial OXPHOS and glycolysis, a property that distinguishes it from conventional cytotoxics such as staurosporine, which does not discriminate between Bcl-2-overexpressing and wild-type cells .

Acute Myeloid Leukemia Therapeutic Index Primary Cell Screening

Potent Low-Micromolar Cytotoxicity Across Hematological Malignancies: IC50 Values in Eight Leukemia/Lymphoma Lines

Bromoxib exhibited single-digit micromolar IC50 values in multiple leukemia and lymphoma cell lines, with the highest potency observed in Ramos lymphoma cells (IC50 2.38 µM) . In contrast, the parent compound BDE-99 requires suprapharmacological concentrations (>14 µM) to achieve similar cytotoxicity in neuronal progenitor cells . The closely related regioisomer P01F03 (4,6-dibromo-2-(2′,4′-dibromophenoxy)phenol), which differs only in bromine number and position, demonstrated substantially weaker anticancer activity in the same screening panel, prompting its exclusion from further development .

Cytotoxicity Profiling Leukemia Lymphoma IC50

Dual Inhibition of Glycolysis and OXPHOS: Functional Differentiation from the Protonophore CCCP

Bromoxib and the classical protonophore CCCP exhibited nearly identical IC50 values in Ramos cells (bromoxib: 4.98 µM; CCCP: 4.96 µM) . However, while CCCP uncouples oxidative phosphorylation by dissipating the mitochondrial proton gradient, bromoxib additionally abrogated glycolytic ATP production—an effect not produced by CCCP . Bromoxib achieved this dual inhibition by targeting electron transport chain complexes II, III, and V (ATP-synthase) while also blocking glycolysis .

Mitochondrial Metabolism Glycolysis OXPHOS ATP Inhibition

Bcl-2-Regulated Apoptosis via Mitochondrial Pathway: Mechanistic Differentiation from Death Receptor-Dependent Agents

Bromoxib-induced apoptosis was blocked in caspase 9-deficient Jurkat cells and in Jurkat cells overexpressing the antiapoptotic protein Bcl-2, confirming engagement of the intrinsic mitochondrial death pathway . In contrast, the death receptor ligand TRAIL (which activates the extrinsic pathway) was completely blocked in caspase 8-deficient cells, and the broad kinase inhibitor staurosporine induced apoptosis independently of Bcl-2 overexpression . Bromoxib also triggered rapid Bax translocation to mitochondria and Smac release, events not observed with TRAIL treatment .

Apoptosis Bcl-2 Mitochondrial Death Pathway Caspase 9

Negligible Estrogenic Activity: Ortho-Hydroxylated Bromoxib vs. Para-Hydroxylated OH-PBDEs

In a comprehensive panel of human nuclear hormone receptor transactivation assays, para-HO-PBDEs such as 4′-HO-BDE-17 and 4′-HO-BDE-49 exhibited potent estrogenic (ERα/ERβ) and anti-androgenic activities, while parent PBDEs showed substantially weaker or no activity . Ortho-hydroxylated congeners like bromoxib are not included among the active compounds in these panels, consistent with SAR studies showing that para-hydroxylation is essential for high-affinity ER binding, with para-OH metabolites displaying 10- to 30-fold higher ERα affinity than ortho-OH analogs .

Endocrine Disruption Estrogen Receptor Hydroxylation Position Off-Target Selectivity

Metabolic Stability: Ortho-Hydroxylation Confers Higher Microsomal Metabolism Rate Among OH-PBDEs

In mouse liver microsomal metabolism studies of four OH-PBDE congeners, the metabolic rate ranked as follows: 6-OH-BDE-99 > 6'-OH-BDE-99 > 6-OH-BDE-137 > 5'-OH-BDE-99, demonstrating that OH-PBDEs with the hydroxyl group positioned ortho to the ether bond (and adjacent to a bromine atom) exhibit the highest metabolic rates . This suggests that bromoxib, which bears an ortho-hydroxyl group adjacent to both the ether linkage and bromine substituents, is likely to undergo more rapid Phase I metabolism than para-hydroxylated or meta-hydroxylated analogs.

Drug Metabolism Microsomal Stability Hydroxylation Position ADME

Optimal Research and Industrial Application Scenarios for 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol


Preclinical Anticancer Lead Optimization Targeting Bcl-2-Driven Hematological Malignancies

Bromoxib is suited for drug discovery programs focused on leukemia and lymphoma subtypes characterized by Bcl-2 overexpression, given that its apoptosis induction is Bcl-2-sensitive and proceeds via the mitochondrial pathway . The 3.2-fold therapeutic window between primary AML cells and healthy PBMCs provides a quantitative starting point for medicinal chemistry optimization aimed at widening this selectivity margin . Procurement of this specific congener (as opposed to generic PBDE mixtures or para-OH-PBDEs) ensures access to the dual glycolysis/OXPHOS inhibitory mechanism that underpins its anticancer activity.

Mitochondrial Toxicology Research and Electron Transport Chain Inhibitor Benchmarking

With IC50 values of 4.98 µM in Ramos cells and equivalent potency to the classical protonophore CCCP (4.96 µM), yet a fundamentally broader mechanism encompassing ETC complexes II, III, and V plus glycolysis, bromoxib serves as a multi-target reference compound for mitochondrial toxicity screening platforms . Its rapid kinetics of mitochondrial membrane potential dissipation and OPA1 processing make it a valuable tool compound for investigating mitochondrial dynamics in cancer cell biology, distinct from single-complex inhibitors such as rotenone (complex I) or antimycin A (complex III).

Environmental Metabolite Analytical Standard for PBDE Biomonitoring Studies

As 6-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (6-HO-BDE-99), this compound represents one of the primary hydroxylated metabolites of the flame retardant BDE-99 detected in human blood . Analytical laboratories conducting biomonitoring of PBDE exposure require authentic standards of specific OH-PBDE congeners for accurate identification and quantification by GC-MS or LC-MS/MS, especially given that the human metabolite pattern (predominantly 6-HO-BDE-99 and 5-HO-BDE-99) differs markedly from rodent patterns .

Marine Natural Product-Based Drug Discovery and Chemical Ecology Research

Originally isolated from Dysidea marine sponges, bromoxib is a structurally defined natural PBDE with dual anticancer and anti-biofilm properties . Research groups investigating sponge-derived chemical defenses or structure-activity relationships among marine brominated diphenyl ethers require this specific regioisomer, as closely related congeners (e.g., P01F03 with one fewer bromine) show markedly different bioactivity profiles and cannot substitute for bromoxib in mechanistic studies .

Quote Request

Request a Quote for 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.